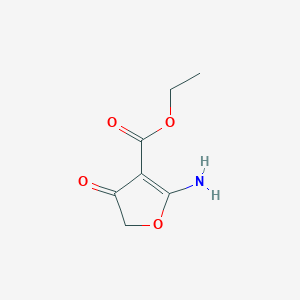

Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate

Description

Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate is a heterocyclic compound featuring a dihydrofuran core with amino and ester substituents. Its derivatives are synthesized via one-pot reactions involving amines, aldehydes, and diethyl acetylenedicarboxylate, enabling diverse structural modifications .

Properties

Molecular Formula |

C7H9NO4 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

ethyl 2-amino-4-oxofuran-3-carboxylate |

InChI |

InChI=1S/C7H9NO4/c1-2-11-7(10)5-4(9)3-12-6(5)8/h2-3,8H2,1H3 |

InChI Key |

ZILFVVMLKLGHQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OCC1=O)N |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown anti-proliferative activity and induces apoptosis in certain cancer cell lines, such as promyelocytic leukemia HL-60 cells.

Medicine: Its biological activities make it a candidate for drug development and therapeutic applications.

Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan Ring

a) Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate

- Structure: Incorporates a 4-fluorophenyl and phenylamino group.

- Activity : Exhibits potent cytotoxicity against HEPG2 and MCF7 cells (IC50 = 0.002 µM for both), surpassing the reference drug (IC50 = 0.007 and 0.005 µM, respectively) .

- Mechanism : Enhanced antitumor activity linked to electron-withdrawing fluorine and aromatic substituents, improving target binding.

b) Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131)

- Structure: Anilino group at position 2.

- Activity: Induces apoptosis in HL-60 leukemia cells via Bax upregulation, caspase-3 activation, and ROS-mediated MMP loss . Derivatives with 3-methoxy or 3-hydroxyanilino groups show reduced potency, highlighting the importance of substituent electronic properties .

c) Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

- Structure: Dimethyl substitution at position 5 and amino group at position 3.

Heteroatom Replacement: Furan vs. Thiophene Analogs

a) Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

- Structure : Sulfur replaces the furan oxygen.

- Properties : Higher molar mass (201.24 g/mol) and melting point (163–166°C) compared to furan analogs. Thiophene’s larger atomic size may alter electronic distribution and bioavailability .

b) Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate

- Activity: Limited data, but sulfur’s electronegativity differences could influence redox properties and interaction with biological targets .

Functional Group Modifications

a) Ethyl 2-[N-p-chlorobenzyl-(2′-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)

- Structure : p-Chlorobenzyl and methyl groups enhance lipophilicity.

- Activity : Induces apoptosis in CaSki cervical cancer cells via cytoplasmic Ca²⁺ elevation, Bax/Bcl-2 ratio increase, and DNA fragmentation .

b) Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

- Structure: Methyl group at position 2 instead of amino.

Comparative Data Table

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Amino vs. Anilino Groups: Amino groups at C2 (as in the parent compound) favor caspase-3 activation, while bulkier anilino derivatives (e.g., JOT01007) enhance mitochondrial targeting .

- Electron-Withdrawing Groups : Fluorine or chlorine substituents improve cytotoxicity by stabilizing charge interactions with cellular targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as bromination of precursors followed by esterification. For example, analogous dihydrofuran carboxylates are synthesized by reacting amines with chlorinated intermediates in dichloromethane using triethylamine as a base. Reaction parameters (temperature, pH, and time) must be tightly controlled to achieve yields >70% . Purification often employs column chromatography or recrystallization in ethanol.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. For instance, dihydrofuran rings in related compounds exhibit planarity with dihedral angles of ~28°–55° relative to substituent rings . Complementary techniques include:

- NMR/IR spectroscopy : To identify functional groups (e.g., ester, amino) and confirm purity.

- Mass spectrometry : For molecular weight validation (expected m/z ~199.2 for analogous compounds) .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Studies on structurally similar dihydrofuran carboxylates reveal dose-dependent cytotoxicity in cancer cells (e.g., cervical cancer Ca Ski cells). Assays like MTT for viability and flow cytometry for apoptosis (via Annexin V/PI staining) are standard. DAPI staining and DNA gel electrophoresis confirm apoptotic DNA fragmentation .

Advanced Research Questions

Q. How does this compound modulate biological pathways, and what molecular targets are implicated?

- Methodology : Mechanistic studies involve enzyme kinetics (e.g., inhibition constants Ki) and receptor-ligand binding assays. For example, related compounds inhibit NF-κB signaling, reducing matrix metalloproteinase (MMP) expression, which suppresses cancer cell invasion. siRNA knockdown or luciferase reporter assays validate pathway involvement .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology : Discrepancies may arise from variations in cell lines, assay conditions, or compound purity. Strategies include:

- Dose-response standardization : Use IC50 values normalized to controls.

- Batch consistency : HPLC purity ≥95% and NMR validation for structural integrity .

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, DSSTox) to identify outliers .

Q. What computational or experimental approaches are recommended for studying structure-activity relationships (SAR)?

- Methodology :

- Molecular docking : Predict binding affinities to targets (e.g., enzymes, receptors) using software like AutoDock. Compare with analogs (e.g., methyl vs. ethyl esters) to assess substituent effects .

- Comparative crystallography : Analyze dihedral angles and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilize crystal packing) to correlate structure with activity .

Q. How can researchers optimize experimental protocols for high-throughput screening (HTS) of derivatives?

- Methodology :

- Automated synthesis : Use microreactors for parallel reactions, reducing time and solvent use.

- HTS assays : Employ 96-well plates with fluorescence-based readouts (e.g., caspase-3 activation for apoptosis).

- Data pipelines : Integrate SHELX programs for rapid crystallographic analysis .

Methodological Notes

- Avoid commercial sources : Focus on peer-reviewed synthesis protocols (e.g., Acta Crystallographica ) over vendor data.

- Data validation : Cross-check spectral data (NMR shifts, IR peaks) with databases like PubChem .

- Ethical compliance : Adhere to biosafety protocols for cytotoxicity assays (e.g., BSL-2 for cancer cell lines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.